

# AZD-2207 as an alternative to existing inhibitors

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Compound of Interest		
Compound Name:	AZD-2207	
Cat. No.:	B10759472	Get Quote

## **Development of AZD-2207 Discontinued**

The development of AZD-2207, a cannabinoid receptor CB1 antagonist, was discontinued by AstraZeneca in January 2009. The compound was being investigated for the treatment of obesity and type 2 diabetes mellitus and had reached Phase II clinical trials.[1] Due to its discontinued status for over a decade, AZD-2207 is not a viable alternative to existing inhibitors, and as such, a contemporary comparison guide with supporting experimental data cannot be compiled.

## **AZD-2207: A Historical Perspective**

**AZD-2207** was designed as a selective antagonist of the cannabinoid receptor CB1. The rationale for its development was based on the role of the endocannabinoid system in regulating appetite and metabolism. Inhibition of the CB1 receptor was expected to reduce food intake and improve metabolic parameters.

The landscape for CB1 receptor antagonists shifted significantly following the market withdrawal of rimonabant (Acomplia), another drug in the same class, due to concerns about serious psychiatric side effects, including depression and suicidal ideation.[2] Subsequently, the clinical development of many other CB1 receptor antagonists, including taranabant by Merck and AZD-2207 by AstraZeneca, was also halted.[2]

# The Broader Context of Cannabinoid Receptor CB1 Antagonists



The primary challenge for the first generation of CB1 receptor antagonists was their activity in the central nervous system (CNS), which led to the observed adverse psychiatric effects.[2] However, research into the therapeutic potential of CB1 receptor blockade continues, with a focus on developing peripherally restricted antagonists that do not cross the blood-brain barrier, thereby avoiding the CNS-related side effects.

Several pharmaceutical companies and research institutions are exploring new generations of CB1 receptor antagonists with improved safety profiles. For instance, Corbus Pharmaceuticals is developing CRB-913, a second-generation CB1 receptor antagonist with low brain penetration that has shown weight loss effects in preclinical studies.[2] Similarly, RTI International and the U.S. Department of Health and Human Services have also reported the discovery of new CB1 receptor antagonists with potential therapeutic applications in metabolic and other disorders.[3][4]

## Conclusion

While AZD-2207 was once a compound of interest, its discontinuation in 2009 means there is no new experimental data to support a comparison with current therapeutic alternatives. The focus of research in the field of CB1 receptor antagonism has since moved towards developing new agents with better safety profiles, particularly concerning psychiatric side effects. Therefore, a meaningful and current "Publish Comparison Guide" for AZD-2207 as an alternative to existing inhibitors is not feasible. Researchers and drug development professionals interested in this target class should focus on the newer, peripherally acting CB1 receptor antagonists currently in development.[2]

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